molecular formula C11H10O4 B3318935 6-Methoxy-2-methylbenzofuran-3-carboxylic acid CAS No. 103986-33-0

6-Methoxy-2-methylbenzofuran-3-carboxylic acid

Cat. No. B3318935
CAS RN: 103986-33-0
M. Wt: 206.19 g/mol
InChI Key: QDCCDNMYKNRSMI-UHFFFAOYSA-N
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Description

“6-Methoxy-2-methylbenzofuran-3-carboxylic acid” is a benzofuran derivative . It has a molecular formula of C11H10O4 , an average mass of 206.195 Da , and a monoisotopic mass of 206.057907 Da .


Synthesis Analysis

This compound can be synthesized through several methods, including the Peterson reaction, which involves the reaction of 3-methyl-2-benzofuranone with diazomethane.


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-methylbenzofuran-3-carboxylic acid” consists of a benzene ring fused to the furan ring with an attached carboxylic acid group.


Chemical Reactions Analysis

Analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) can be used to measure and analyze this compound.


Physical And Chemical Properties Analysis

“6-Methoxy-2-methylbenzofuran-3-carboxylic acid” is a white crystalline solid. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. This compound is stable at room temperature and has a melting point of 162-165 °C.

Future Directions

  • Investigating the potential use of “6-Methoxy-2-methylbenzofuran-3-carboxylic acid” in drug delivery systems.
  • Developing new analytical methods for the detection and quantification of "6-Methoxy-2-methylbenzofuran-3-carboxylic acid".
  • Understanding the mechanism of its biological activities.

Mechanism of Action

It has been shown to exhibit significant anticancer activity against various cancer cell lines, including hepatocellular carcinoma, colon carcinoma, and pancreatic cancer cells. Moreover, this compound has exhibited potent antioxidant and anti-inflammatory activities.

properties

IUPAC Name

6-methoxy-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-10(11(12)13)8-4-3-7(14-2)5-9(8)15-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCDNMYKNRSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylbenzofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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